Propargyl-PEG8-amine

Descripción general

Descripción

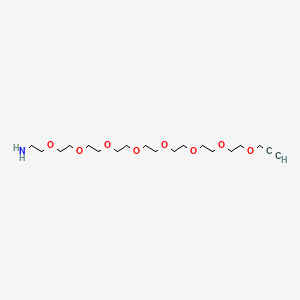

Propargyl-PEG8-amine is a compound that combines a propargyl group with a polyethylene glycol chain terminated by an amine group. The propargyl group is characterized by a triple bond between carbon atoms, which imparts unique reactivity to the molecule. The polyethylene glycol chain, consisting of eight ethylene glycol units, provides hydrophilicity and flexibility, making the compound suitable for various applications in chemistry, biology, and medicine.

Mecanismo De Acción

Target of Action

Propargyl-PEG8-amine is a PEG derivative containing a propargyl group and an amine group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in various biochemical reactions, serving as key intermediates in the formation of stable amide bonds .

Mode of Action

The amine group in this compound readily reacts with its targets (carboxylic acids, activated NHS esters, and carbonyls) under coupling conditions to form stable amide bonds . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl group is a highly versatile moiety, and its introduction into small-molecule building blocks can lead to the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Result of Action

The result of this compound’s action is the formation of stable amide bonds and triazole linkages . These linkages can be used to connect different molecular fragments, thereby constructing complex and ordered molecular structures . This ability to couple different molecular fragments makes this compound a highly efficient coupling agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solvent-free synthesis of propargylamines has been highlighted as a green approach, which is very relevant in today’s context . Furthermore, the stability of this compound could potentially be influenced by factors such as temperature, pH, and the presence of other reactive species in the environment.

Análisis Bioquímico

Biochemical Properties

The amine group in Propargyl-PEG8-amine is reactive with carboxylic acids, activated NHS esters, and carbonyls (such as ketones and aldehydes), forming stable amide bonds . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole .

Cellular Effects

The cellular effects of this compound are largely dependent on the biomolecules it is conjugated to via its reactive groups. As a PEG linker, it can enhance the solubility, stability, and half-life of conjugated biomolecules, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its ability to form stable covalent bonds with various biomolecules. This allows it to serve as a linker, facilitating the attachment of different functional groups or biomolecules to each other .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings would depend on the specific conditions of the experiment, including temperature, pH, and the presence of other reactive substances. As a PEG derivative, it is generally stable under physiological conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models would largely depend on the specific biomolecules it is conjugated to. As such, dosage effects would vary widely and would need to be determined empirically for each specific application .

Metabolic Pathways

As a synthetic compound, this compound is not naturally involved in any metabolic pathways. Once conjugated to a biomolecule, it could potentially influence the metabolic pathways that the biomolecule is involved in .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the specific biomolecules it is conjugated to. PEGylation can enhance the systemic circulation time of biomolecules, thereby influencing their distribution .

Subcellular Localization

The subcellular localization of this compound would be determined by the specific biomolecules it is conjugated to. For instance, if conjugated to a protein with a nuclear localization signal, it could be directed to the nucleus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propargyl-PEG8-amine can be synthesized through a multi-step process involving the coupling of a propargyl group with a polyethylene glycol chain. One common method involves the reaction of propargyl bromide with polyethylene glycol, followed by the introduction of an amine group. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like tetrahydrofuran. The reaction conditions include moderate temperatures and stirring to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts, such as copper or palladium complexes, can further enhance the efficiency of the synthesis. The final product is purified through techniques like column chromatography or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Propargyl-PEG8-amine undergoes various chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form carbonyl compounds.

Reduction: The triple bond in the propargyl group can be reduced to a double or single bond.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under mild conditions.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.

Substitution: Halogenated compounds and bases like sodium hydride are commonly used.

Major Products

Oxidation: Aldehydes or ketones.

Reduction: Alkenes or alkanes.

Substitution: Various substituted amines.

Aplicaciones Científicas De Investigación

Bioconjugation and Click Chemistry

Propargyl-PEG8-amine serves as a crucial component in click chemistry, specifically in the copper-catalyzed azide-alkyne cycloaddition reaction. This reaction is fundamental for forming stable triazole linkages between biomolecules, which enhances the stability and functionality of the resulting conjugates. The propargyl group can react with azide-bearing compounds, allowing for the efficient labeling and modification of proteins, peptides, and other biomolecules .

The compound is increasingly being explored for its role in drug delivery systems. Its PEG component enhances solubility and biocompatibility, making it suitable for formulating therapeutic agents. This compound can be conjugated to drugs or drug carriers to improve their pharmacokinetic properties and target specific tissues or cells more effectively .

Protein and Antibody Modification

This compound is utilized in the PEGylation of proteins and antibodies. PEGylation improves the pharmacological properties of therapeutic proteins by increasing their circulation time in the bloodstream and reducing immunogenicity. For instance, studies have shown that modifying antibodies with propargyl-PEG8 derivatives can enhance their efficacy by allowing for targeted delivery to specific cells .

Case Study 1: Immune Modulation

A study demonstrated that this compound was used to modify anti-IgD antibodies, enhancing their ability to suppress immune responses by conjugating inhibitory ligands to these antibodies. This modification was confirmed through mass spectrometry and gel electrophoresis, showcasing the effectiveness of propargyl-based conjugation strategies in immunotherapy applications .

Case Study 2: Synthesis of Heterobifunctionalized Linkers

Research focused on synthesizing diverse heterobifunctionalized clickable oligomers using this compound as a building block. The study highlighted its utility in generating a library of compounds with various reactive groups, facilitating further exploration into drug discovery and development .

Comparación Con Compuestos Similares

Similar Compounds

Propargyl-PEG4-amine: Shorter polyethylene glycol chain, leading to different solubility and flexibility properties.

Propargyl-PEG12-amine: Longer polyethylene glycol chain, offering enhanced hydrophilicity and reduced steric hindrance.

Azido-PEG8-amine: Contains an azido group instead of a propargyl group, resulting in different reactivity and applications.

Uniqueness

Propargyl-PEG8-amine stands out due to its balanced chain length, providing an optimal combination of hydrophilicity and flexibility. The presence of the propargyl group allows for unique reactivity, making it a versatile compound for various applications in research and industry.

Actividad Biológica

Propargyl-PEG8-amine is a polyethylene glycol (PEG) derivative that features a propargyl group and an amine group. This compound is gaining attention in various biomedical applications due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its synthesis, reactivity, and potential applications in drug delivery and therapeutic interventions.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C19H37NO8

- Molecular Weight : 407.5 g/mol

- CAS Number : 1196732-52-1

- Purity : ≥98%

The compound's structure allows for versatile chemical reactions, particularly due to its amine group, which can react with carboxylic acids and activated esters, and the propargyl group, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Biological Applications

1. Drug Delivery Systems

this compound is utilized in the development of drug delivery systems, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce targeted protein degradation, offering a novel approach to treating diseases such as cancer by selectively eliminating harmful proteins .

2. Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy tissue. The ability of this compound to form stable linkages enhances the efficacy and specificity of these therapeutic agents .

3. Hydrogel Formation

this compound can be used to create hydrogels that support cell culture and tissue engineering applications. These hydrogels can encapsulate cells and release growth factors or drugs in a controlled manner, facilitating tissue regeneration and repair .

Table 1: Summary of Biological Activities

Research Insights

- Synthesis and Characterization : this compound is synthesized through established methods that ensure high purity and reactivity. Its characterization often involves techniques such as NMR spectroscopy and mass spectrometry to confirm structure and functionality .

- Cell Viability Studies : In vitro studies have demonstrated that hydrogels formed with this compound support cell viability and proliferation, making them suitable for regenerative medicine applications .

- Toxicity Assessment : Research indicates that modifications using PEG derivatives like this compound can reduce cytotoxic effects associated with traditional dendrimer-based drug delivery systems, enhancing biocompatibility .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYYOUVXTIUMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.